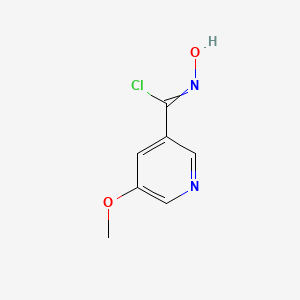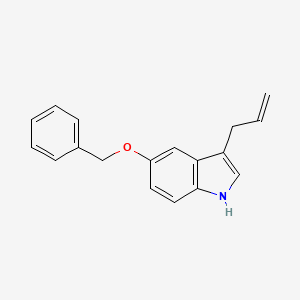
3-Allyl-5-(benzyloxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-(benzyloxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are widely recognized for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(benzyloxy)-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of indoles. For instance, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles in water using amphiphilic resin-supported 1,10-phenanthroline-palladium complexes under aerobic conditions has been reported . This method provides good-to-high yields and allows for the recovery and reuse of the polymeric catalyst without loss of catalytic activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are likely to be applied in large-scale production to meet environmental and economic requirements.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-5-(benzyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indoles.
Applications De Recherche Scientifique
3-Allyl-5-(benzyloxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Allyl-5-(benzyloxy)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidinone ring.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a nitro group and a thiazolidinone ring.
Uniqueness
3-Allyl-5-(benzyloxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and potential applications. The presence of both allyl and benzyloxy groups provides a versatile platform for further functionalization and exploration in various fields of research.
Propriétés
Formule moléculaire |
C18H17NO |
|---|---|
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
5-phenylmethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C18H17NO/c1-2-6-15-12-19-18-10-9-16(11-17(15)18)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2 |
Clé InChI |
GPDCNZKIANEOTO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
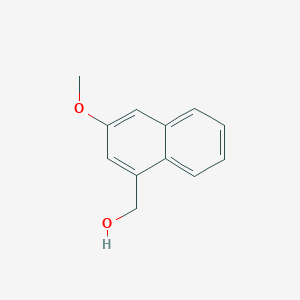
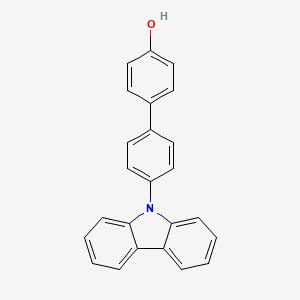
![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
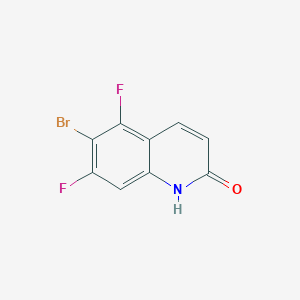
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
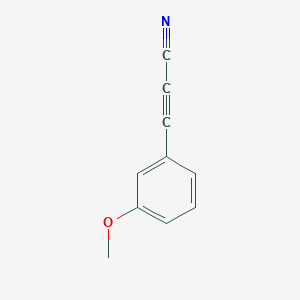
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)

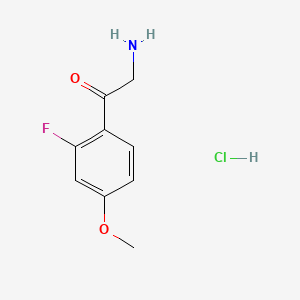
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
